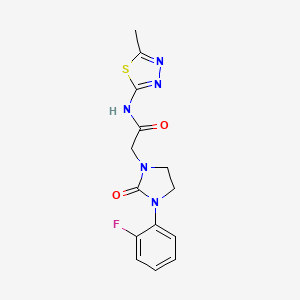

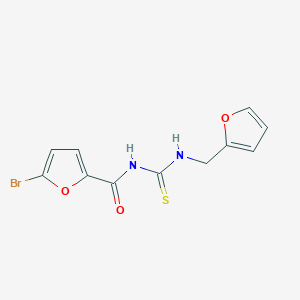

5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

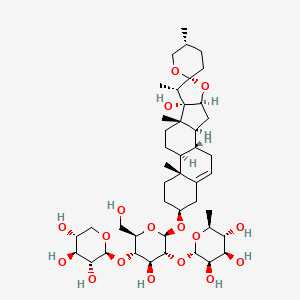

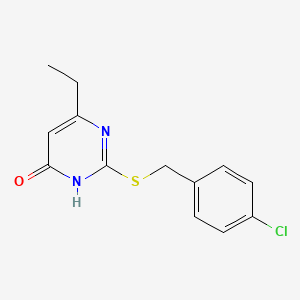

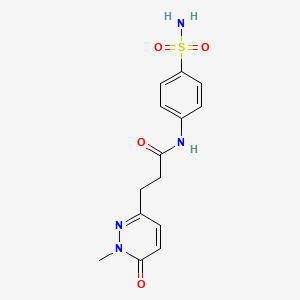

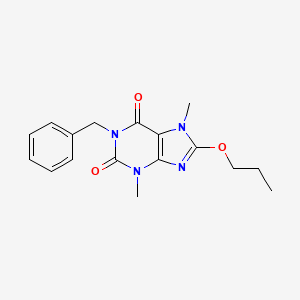

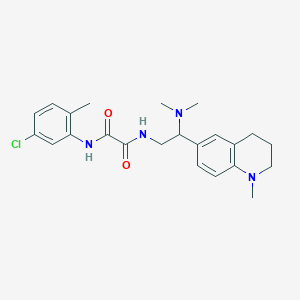

This compound is a type of furan-2-carboxamide, which is a class of compounds containing a furan ring . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Carboxamide refers to a functional group characterized by the presence of a carbonyl group (C=O) and an amine group (N-H) attached to the same carbon atom .

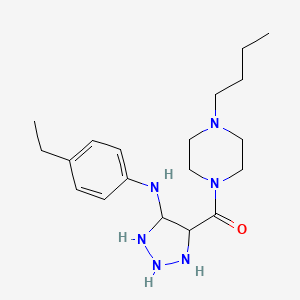

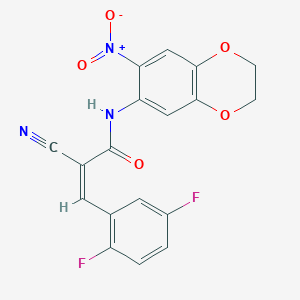

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a bromine atom attached to the 5-position of the furan ring, and a carboxamide group attached to the 2-position of the furan ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan compounds can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom could make the compound relatively heavy and potentially more reactive .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including the compound , have been found to exhibit significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance, which is a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Synthesis of Amides and Esters

The compound can be used in the synthesis of amides and esters containing furan rings . This process is supported by microwave radiation and can be carried out under mild synthetic conditions .

Development of Novel Indole Scaffolds

The compound can be used in the design and synthesis of novel indole scaffolds . These scaffolds can be used in the development of new drugs with potential therapeutic applications .

Production of Bio-based Chemicals

The compound can be used in the production of bio-based chemicals . These chemicals add value to biorefinery processes and are derived from renewable resources .

Synthesis of Polysubstituted Furans

The compound can be used in the regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates . This method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans .

Synthesis of 2,5-Dicarbonyl-3-Ene-Phosphates

The compound can be used in the synthesis of 2,5-dicarbonyl-3-ene-phosphates . This reaction is catalyzed by FeCl3 and demonstrates wide substrate scope and high synthetic efficiency .

Furan Ring Opening Reactions

The compound can be used in furan ring opening reactions . These reactions are essential in organic synthesis, enabling the incorporation of diverse functional groups and the construction of complex molecular structures .

Synthesis of 5-Carbonyl Furan-2 (5H)-Ones

The compound can be used in the synthesis of 5-carbonyl furan-2 (5H)-ones . This process is catalyzed by pyridine and leads to the production of these compounds through an inter-molecular Michael addition .

Mécanisme D'action

Target of Action

Furan derivatives, which this compound is a part of, have been noted for their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds, which this compound is a part of, exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan-containing compounds are known to have a broad range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-(furan-2-ylmethylcarbamothioyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3S/c12-9-4-3-8(17-9)10(15)14-11(18)13-6-7-2-1-5-16-7/h1-5H,6H2,(H2,13,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXBOTYFRYBJNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=S)NC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-((furan-2-ylmethyl)carbamothioyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-[(E)-3-(4-methylsulfanylphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B2633741.png)